molecular formula C72H110N20O15 B1668491 Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe CAS No. 93287-54-8

Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe

Cat. No.: B1668491
CAS No.: 93287-54-8
M. Wt: 1495.8 g/mol
InChI Key: DLAHCJHYEAZDLE-VRYQDWSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 29287 is a primate-specific renin inhibitor with prolonged duration of action.

Scientific Research Applications

Peptide Synthesis

The compound Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe has been used in the synthesis of peptides, particularly in the context of human growth hormone sequences. For instance, Leer and Beyerman (1973) describe the solid-phase synthesis of protected N-terminal decapeptide sequences of human growth hormone using a similar approach (Leer & Beyerman, 1973).

Renin Inhibition

One of the significant applications of this compound is as a renin inhibitor. Wood et al. (1985) demonstrated the inhibition of renin in conscious marmosets using this compound, a renin inhibitor with prolonged action (Wood et al., 1985). Similarly, Evin et al. (1984) synthesized peptides related to the prosegment of mouse submaxillary gland renin precursor to investigate their ability to inhibit renin activity (Evin et al., 1984).

Enzymatic Studies

This compound has also been employed in studies focused on blood coagulation serine proteases. Cho et al. (1984) used a series of tripeptide substrates, including similar compounds, to map the S3 subsite of several serine proteases involved in blood coagulation (Cho et al., 1984).

Peptide Synthesis and Protection

Mutulis et al. (2009) investigated the use of 2-(1-adamantyl)-propanol-2 esters as a protective group for carboxyl during peptide synthesis, using a tetrapeptide that includes a similar structure (Mutulis et al., 2009).

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80)/t44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHCJHYEAZDLE-VRYQDWSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H110N20O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239364
Record name Cgp 29287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1495.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93287-54-8
Record name Cgp 29287
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093287548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 29287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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